molecular formula C16H18O4Si B8038036 Bis(phenylmethoxy)silyl acetate

Bis(phenylmethoxy)silyl acetate

Cat. No.: B8038036
M. Wt: 302.40 g/mol
InChI Key: XGHPXURGRRNUSR-UHFFFAOYSA-N
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Description

General Significance of Organosilicon Compounds in Contemporary Chemical Research

The field of organosilicon chemistry has expanded dramatically since its inception, moving from academic curiosities to key components in a vast array of applications. researchgate.netrsc.org In synthetic organic chemistry, organosilicon reagents are prized for their role in forming new carbon-carbon bonds, often with high selectivity and under mild conditions. researchgate.net They are also fundamental in the production of silicones, a class of polymers with exceptional properties used in sealants, adhesives, and medical devices. researchgate.net The ability of silicon to form hypervalent species, accommodating more than the typical four bonds, further distinguishes its chemistry from that of carbon and opens up unique reaction pathways. gelest.com

Contextualization of Silyl (B83357) Acetates within Organosilicon Chemistry

Within the broad family of organosilicon compounds, silyl ethers and their derivatives, silyl acetates, hold a prominent position, particularly as protecting groups for alcohols. nih.gov A silyl ether features a silicon atom bonded to an alkoxy group (R-O-Si). nih.gov Silyl acetates are a subclass where an acetate (B1210297) group is attached to the silicon atom. These compounds are valued for their tunable stability; the steric and electronic properties of the substituents on the silicon atom can be modified to control the ease of their formation and cleavage. gelest.com This allows for the selective protection and deprotection of hydroxyl groups during complex multi-step syntheses.

Distinctive Structural Features and Research Relevance of Bis(phenylmethoxy)silyl Acetate

This compound, with the IUPAC name silyl 2,2-bis(phenylmethoxy)acetate, is a noteworthy member of the silyl acetate family. vulcanchem.com Its structure features a central silicon atom bonded to an acetate group and two phenylmethoxy (benzyloxy) groups. vulcanchem.com The presence of the bulky and electron-withdrawing benzyloxy groups is expected to significantly influence the compound's reactivity and stability. While specific research on this compound is not extensively documented, its structure suggests potential applications as a specialized silylating agent or as a precursor in the synthesis of more complex organosilicon structures. The hydrolytic stability of such a compound is an area of research interest, as the interplay between the acetate and benzyloxy groups on the silicon center would dictate its utility in various chemical environments. researchgate.netnih.gov

Detailed Research Findings

Due to the limited direct research on this compound, its properties and synthesis are largely inferred from the well-established chemistry of analogous silyl ethers and acetates.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₈O₄Si
Molecular Weight 302.40 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like THF, dichloromethane, and ethyl acetate
SMILES Notation CC(=O)OSiOCC2=CC=CC=C2

Note: Some properties are inferred based on structurally similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound would involve the reaction of a suitable silicon precursor with benzyl (B1604629) alcohol and acetic anhydride (B1165640). One potential pathway could start from tetrachlorosilane. Stepwise substitution, first with two equivalents of benzyl alcohol in the presence of a base to neutralize the HCl byproduct, would yield dibenzyloxydichlorosilane. Subsequent reaction of this intermediate with acetic anhydride or a carboxylate salt would then furnish the final product.

Alternatively, the reaction could proceed from a silyl acetate precursor, followed by substitution with benzyl alcohol. The precise conditions, including solvent, temperature, and choice of base, would be critical to optimize the yield and purity of the desired compound, minimizing the formation of byproducts.

Spectroscopic Data (Inferred)

Based on the analysis of similar benzyloxy-substituted silanes and silyl acetates, the following spectroscopic characteristics for this compound can be anticipated:

Spectroscopic DataInferred Characteristics
¹H NMR - A singlet for the acetate methyl protons (CH₃) around 2.0-2.2 ppm.- A singlet for the methylene (B1212753) protons of the benzyloxy groups (CH₂) around 4.7-5.0 ppm.- A multiplet for the aromatic protons of the phenyl rings in the region of 7.2-7.5 ppm.
¹³C NMR - A signal for the acetate carbonyl carbon around 170 ppm.- A signal for the acetate methyl carbon around 21 ppm.- A signal for the methylene carbon of the benzyloxy groups around 65-70 ppm.- Signals for the aromatic carbons between 127-138 ppm.
IR Spectroscopy - A strong C=O stretching vibration for the acetate group around 1720-1740 cm⁻¹.- Si-O-C stretching vibrations in the region of 1000-1100 cm⁻¹.- C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry - The molecular ion peak [M]⁺ would be expected, along with characteristic fragmentation patterns involving the loss of the acetate group, benzyloxy groups, and rearrangements common to organosilicon compounds.

Note: These are predicted values based on analogous compounds and may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(phenylmethoxy)silyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4Si/c1-14(17)20-21(18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHPXURGRRNUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[SiH](OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis Phenylmethoxy Silyl Acetate and Analogous Organosilicon Structures

Direct Synthesis Strategies for Silyl (B83357) Acetate (B1210297) Formation

Direct synthesis methods focus on the creation of the core silyl acetate structure in a straightforward manner. These strategies often involve the formation of the silicon-oxygen-carbon bond as a key step.

Esterification and Transesterification Approaches to Si-O-C(O) Linkages

Esterification is a fundamental reaction in organic chemistry where an alcohol and a carboxylic acid react to form an ester and water. monash.edu This principle can be extended to the synthesis of silyl acetates. In a typical procedure, a silanol (B1196071) (R₃SiOH) can react with acetic acid to form a silyl acetate. However, the direct esterification of silanols can be challenging due to the tendency of silanols to self-condense, forming siloxanes.

Transesterification, the exchange of an organic group of an ester with the organic group of an alcohol, presents a more common and often more efficient route to silyl acetates. wikipedia.org This reaction is frequently catalyzed by acids or bases. wikipedia.org Strong acids protonate the carbonyl group of the starting ester, enhancing its electrophilicity, while bases deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org For instance, a reaction between an alkoxysilane and an ester can lead to the formation of a silyl ester. researchgate.net This interchange reaction has been utilized to crosslink ethylene-co-vinylacetate copolymer using tetraalkoxysilanes in the presence of a catalyst like dibutyltin (B87310) oxide (DBTO). researchgate.net Without a catalyst, this reaction is often not observed. researchgate.net

The general mechanism for transesterification involves the attack of the alcohol on the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.org This intermediate can then either revert to the starting materials or proceed to form the new ester and alcohol. wikipedia.org

A variety of catalysts can be employed for these reactions, including lipases, which are enzymes that can catalyze esterification and transesterification reactions. researchgate.net

Incorporation of Phenylmethoxy Substituents in Organosilyl Compounds

The phenylmethoxy (or benzyloxy) group can be introduced into organosilicon compounds through several synthetic routes. A common method involves the reaction of a chlorosilane with benzyl (B1604629) alcohol in the presence of a base to neutralize the HCl byproduct. This nucleophilic substitution reaction results in the formation of a benzyloxysilane.

Another approach involves the hydrosilylation of a molecule containing a phenylmethoxy group and a carbon-carbon double bond with a hydrosilane in the presence of a catalyst. mdpi.com For example, eugenol (B1671780) derivatives have been hydrosilylated with triethoxysilane (B36694) using an iridium catalyst to produce alkoxysilane coupling agents. mdpi.com

The synthesis of organosilanes containing phenylmethoxy groups can also be achieved through deboronative silylation of benzylic organoboronates. nih.gov This method utilizes an alkoxide base to promote the reaction between the organoboron compound and a chlorosilane, offering a transition-metal-free pathway to benzyl silanes. nih.gov

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the synthesis of a precursor organosilicon molecule which is then modified in subsequent steps to yield the desired bis(phenylmethoxy)silyl acetate.

Silylation Reactions Utilizing Various Reagents for Acetate and Ether Formation

Silylation is a widely used technique in organic synthesis to introduce a silyl group, often for protection of functional groups or to create more volatile derivatives for analysis. registech.com A variety of silylating reagents are available, each with different reactivity and selectivity. thermofisher.com

For the formation of silyl acetates, a common method involves the reaction of a silyl halide, such as trimethylchlorosilane (TMCS), with an acetate salt like sodium acetate. google.com Phase-transfer catalysts can be employed to enhance the reaction rate and yield. google.com Alternatively, silyl enol ethers can be synthesized from carbonyl compounds, which can then be further functionalized. organic-chemistry.org

The formation of silyl ethers is typically achieved by reacting an alcohol with a silylating agent like a silyl chloride (e.g., TBDMSCl) in the presence of a base such as N-methylimidazole. organic-chemistry.org The reactivity of the silylation can be influenced by the steric hindrance of both the alcohol and the silylating agent. organic-chemistry.org Catalysts like iodine can accelerate the silylation of alcohols with reagents like hexamethyldisilazane (B44280) (HMDS). organic-chemistry.org

The following table summarizes some common silylating reagents and their applications:

Silylating ReagentAbbreviationTypical ApplicationReference
TrimethylchlorosilaneTMCSDerivatization of alcohols and organic acids. thermofisher.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFASilylation of compounds that are difficult to silylate. thermofisher.com
tert-Butyldimethylsilyl chlorideTBDMSClProtection of a wide variety of alcohols and phenols. organic-chemistry.org
HexamethyldisilazaneHMDSTrimethylsilylation of alcohols, often with a catalyst. organic-chemistry.org
(3-Aminopropyl)triethoxysilaneAPTSSilylation of glass and silica (B1680970) surfaces to add primary amines. thermofisher.com

Derivatization of Existing Organosilicon Scaffolds to this compound

Existing organosilicon compounds can be chemically modified to introduce the desired functional groups. For example, a dichlorosilane (B8785471) could first be reacted with benzyl alcohol to form a bis(benzyloxy)silane. This intermediate could then undergo a reaction to introduce the acetate group.

One possible route involves the conversion of a silyl ether to an acetate. This can be achieved using acetic anhydride (B1165640) with a catalyst like bismuth(III) triflate. gelest.com This method has been shown to be effective for the conversion of various silyl ethers to their corresponding acetates. gelest.com

Another strategy could involve the functionalization of a carbosilane dendrimer. These highly branched molecules can be synthesized layer-by-layer, allowing for precise control over their structure and functionality. unt.edu For instance, a dendrimer with terminal silyl chloride groups could be reacted first with benzyl alcohol and then with an acetate source.

Catalytic Approaches in the Synthesis of Silyl Acetates

Catalysis plays a crucial role in many synthetic routes to silyl acetates, improving reaction rates, yields, and selectivity.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used in organosilicon chemistry. rsc.org For example, palladium-catalyzed C-H silylation has emerged as an efficient method for synthesizing organosilicon compounds. acs.org This can involve the reaction of an aryl halide with a disilane (B73854) in the presence of a palladium catalyst. acs.org

In the context of silyl acetate synthesis, catalysts can be used in several ways. As mentioned earlier, transesterification reactions to form silyl esters are often catalyzed by acids, bases, or metal oxides like dibutyltin oxide. wikipedia.orgresearchgate.net

The hydrosilylation of carbon dioxide with a hydrosilane in the presence of a metal catalyst can produce a silyl formate, which is a type of silyl ester. core.ac.uk This reactive intermediate can then be further functionalized. core.ac.uk

Furthermore, phase-transfer catalysts are employed in the synthesis of trimethylsilyl (B98337) acetate from sodium acetate and trimethylchlorosilane to facilitate the reaction between the two phases. google.comslideshare.net Silica sulfuric acid has also been demonstrated as a reusable solid acid catalyst for esterification reactions. youtube.com

The choice of catalyst can significantly impact the outcome of the reaction. For instance, in the synthesis of silyl ethers, different catalysts can lead to varying degrees of success depending on the substrates. organic-chemistry.org

Transition Metal-Catalyzed Methodologies for Carbonylation and Silylacylation

Transition metal catalysis provides powerful tools for the formation of silicon-containing molecules through reactions like C-H silylation and hydrosilylation. nih.govresearchgate.netscinito.ai These methods are crucial for creating C-Si bonds and can be adapted for synthesizing precursors to silyl acetates.

Rhodium, iridium, and palladium complexes are prominent catalysts in this domain. For instance, rhodium catalysts have been employed in the enantioselective silylation of aryl C-H bonds, where hydrosilyl ethers, formed in situ, undergo intramolecular silylation to yield enantioenriched benzoxasiloles. escholarship.org This strategy highlights a pathway where a Si-O bond is first established, followed by a metal-catalyzed C-H functionalization to build molecular complexity. escholarship.org Similarly, palladium-catalyzed hydrosilylation of alkenes and allenes represents a robust method for generating vinylsilanes and allylsilanes, which are versatile intermediates. acs.org A notable development is the palladium-catalyzed disilylation of C(aryl), C(aryl)-palladacycles, generated from 1-(2-iodophenyl)-1H-indoles, using hexamethyldisilane (B74624) as the silyl source, which provides straightforward access to diverse silicon-containing indoles. acs.org

The synthesis of bis(silyl)-substituted vinylallenes has been achieved through a copper-catalyzed disilylation of pent-1-en-4-yn-3-yl acetate derivatives. nih.gov This reaction proceeds with broad substrate scope and excellent stereoselectivity, furnishing the target compounds in moderate yields. nih.gov While direct silylacylation to form silyl acetates is less common, the synthesis of acylsilanes, which are structurally related, is well-established. Acylsilanes can be prepared by reacting silanides with acid chlorides, a transformation that could be conceptually extended to silyl acetate synthesis. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Silylation Reactions

Catalyst System Substrate Type Reaction Type Product Type Reference
Rhodium / Chiral Ligand Hydrosilyl ethers Intramolecular C-H Silylation Enantioenriched Benzoxasiloles escholarship.org
Palladium(II) Acetate / DPEphos gem-Difluoroallenes Internal Hydrosilylation gem-Difluorovinylsilanes acs.org
Copper(II) Acetate / Chiral Ligand 1,2-Dihydroquinolines Asymmetric Hydrosilylation 4-Silyl-1,2,3,4-tetrahydroquinolines thieme-connect.com
Palladium(II) Acetate 1-(2-Iodophenyl)-1H-indoles C-H Silylation/Disilylation 2-(Trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indoles acs.org
Copper Catalyst Pent-1-en-4-yn-3-yl acetates Disilylation Bis(silyl)-substituted vinylallenes nih.gov

Organocatalytic and Lewis Acid-Mediated Routes for Silyl Ether and Acetate Construction

Organocatalysis and Lewis acid mediation offer powerful, metal-free alternatives for constructing silyl ethers and acetates. These methods often provide high levels of chemo- and stereoselectivity.

A significant breakthrough is the first organocatalytic enantioselective synthesis of tertiary silyl ethers with central chirality on the silicon atom. nih.govacs.orgresearchgate.netnih.gov This reaction involves a desymmetrizing carbon-carbon bond formation and silicon-hydrogen exchange between symmetrical bis(methallyl)silanes and phenols, catalyzed by newly developed imidodiphosphorimidate (IDPi) catalysts. nih.govacs.orgresearchgate.net This atom-economic approach yields a variety of enantiopure silyl ethers in high yields and selectivities. nih.govacs.org

Lewis acid catalysis is also pivotal in forming Si-O bonds. Weak Lewis acids like silicon tetrachloride (SiCl₄) can be activated by a chiral Lewis base, such as a phosphoramide (B1221513), to create a potent chiral Lewis acid in situ. organic-chemistry.org This system effectively catalyzes the aldol (B89426) addition of silyl ketene (B1206846) acetals to aldehydes, demonstrating how Lewis base activation can enable catalysis with otherwise unreactive main-group halides. organic-chemistry.org Silylium (B1239981) ions, generated catalytically from precursors like HNTf₂, can promote the reaction of benzylic acetates with alkynylsilanes or silyl ethers, leading to C-C or C-O bond formation, respectively. d-nb.info Furthermore, extremely Lewis acidic silanes, such as bis(pertrifluoromethylcatecholato)silane, have been developed. nih.gov These "superacids" are capable of catalyzing reactions previously inaccessible to neutral silanes, including the deoxygenation of aldehydes and ketones. nih.gov Such powerful Lewis acids could theoretically facilitate the direct condensation of alcohols or carboxylic acids with hydrosilanes to form silyl ethers or acetates.

A one-pot conversion of esters to acetals proceeds through a protolytically labile silyl acetal (B89532) intermediate. acs.org This method employs chlorosilanes, which form a fragile silyl acetal that can be readily cleaved by the addition of an alcohol, highlighting a direct route to acetal structures from ester precursors via a silyl intermediate. acs.org

Radical Silylation Strategies for Organosilicon Compound Synthesis

Radical silylation has emerged as a robust strategy for synthesizing organosilicon compounds, often under mild conditions and without precious metal catalysts. rhhz.net These methods typically rely on the generation of silyl radicals, which can then engage in a variety of bond-forming reactions.

Silyl radicals can be generated from common silicon precursors through several initiation pathways. rhhz.net These include the use of peroxides, transition-metal-induced peroxide decomposition, alkali mediation, and photocatalysis. rhhz.net Once formed, the silyl radical can add to unsaturated bonds or participate in hydrogen atom transfer (HAT) processes to create C-Si bonds. rhhz.net

A novel strategy for silyl radical generation involves the electroreduction of readily available and stable chlorosilanes. nih.govacs.org This electrochemical approach enables the reductive cleavage of strong Si-Cl bonds at highly biased potentials, providing access to silyl radicals that can participate in alkene silylation reactions, including disilylation and hydrosilylation. nih.govacs.org Another innovative method generates silyl radicals from silylboronic pinacol (B44631) esters (SPEs) through a nucleohomolytic substitution with aminyl radicals under photoirradiation, completely avoiding the need for a catalyst. acs.org These radical-based approaches offer complementary pathways to traditional methods for constructing the intricate frameworks of organosilicon compounds. wiley.com

Stereoselective Synthesis of this compound Derivatives

The creation of stereogenic silicon centers is a key challenge in organosilicon chemistry, with significant implications for materials science and medicinal chemistry. Enantio- and diastereoselective strategies are crucial for accessing optically active silyl compounds.

Enantioselective Control in Forming Chiral Silyl Compounds

Achieving enantioselective control in the synthesis of Si-stereogenic compounds has been a major focus of recent research. nih.gov Both transition-metal catalysis and organocatalysis have proven to be effective.

Transition-metal-catalyzed enantioselective C-H silylation is a powerful tool for building chiral organosilanes. researchgate.netchemrxiv.org For example, iridium-catalyzed atroposelective intermolecular C-H silylation has been accomplished using a novel chiral silyl ligand. researchgate.net Rhodium and copper-based catalytic systems have also been successfully applied to the asymmetric hydrosilylation of various unsaturated substrates, yielding chiral silyl ethers and other organosilanes with high enantioselectivity. escholarship.orgthieme-connect.com These methods often rely on the desymmetrization of prochiral silanes or the kinetic resolution of racemic mixtures. nih.govacs.org

Organocatalysis provides a complementary and powerful approach. As mentioned previously, chiral Brønsted acids, specifically imidodiphosphorimidates (IDPi), catalyze the highly enantioselective desymmetrization of symmetrical bis(methallyl)silanes to produce Si-stereogenic silyl ethers. nih.govacs.orgresearchgate.net This reaction proceeds with high yields and excellent chemo- and enantioselectivity, offering a scalable and operationally simple route to valuable chiral silane (B1218182) building blocks. nih.govacs.org Another organocatalytic method involves the asymmetric conjugate addition of boronic acids to β-silyl-α,β-unsaturated ketones, catalyzed by a chiral BINOL derivative, which produces β-silyl carbonyl compounds with excellent enantioselectivities (up to 98% ee). nih.gov

Table 2: Selected Enantioselective Syntheses of Chiral Silicon Compounds

Catalyst/Method Substrate Reaction Type Key Feature Enantioselectivity (ee) Reference
Organocatalyst (IDPi) Bis(methallyl)silanes Desymmetrization / Silyl Ether Formation First organocatalytic route to Si-stereogenic silyl ethers High nih.gov, acs.org, researchgate.net
Rhodium / Chiral Ligand Hydrosilyl ethers Intramolecular C-H Silylation Enantioselective C-H functionalization High escholarship.org
Copper(I) Hydride / Chiral Ligand 1,2-Dihydroquinolines Asymmetric Hydrosilylation Enantioselective introduction of silyl groups Up to 89% thieme-connect.com
Organocatalyst (Chiral BINOL) β-Silyl-α,β-unsaturated ketones Conjugate Addition Forms β-silyl carbonyls with stereogenic centers Up to 98% nih.gov
Iridium / Chiral Silyl Ligand 2-Arylisoquinolones Atroposelective C-H Silylation Creates axially chiral organosilanes Not specified researchgate.net

Diastereoselective Strategies in Multi-substituted Silyl Acetate Synthesis

When synthesizing molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. In organosilicon chemistry, diastereoselective strategies often leverage existing chirality in the substrate or employ chiral auxiliaries to direct the outcome of a reaction.

The synthesis of optically active silanes has been achieved through the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes that bear a C2 chiral auxiliary. researchgate.net Reaction with a Grignard reagent, followed by reduction, affords chiral silanes with high enantiomeric excess (up to 98% ee), demonstrating effective control by the auxiliary. researchgate.net Another powerful strategy involves the stereoselective activation of small molecules by a stable chiral silene. nih.gov A silene containing a chiral (S)-BINOL backbone was shown to react with HCl in a completely regio- and stereoselective 1,2-addition, selectively forming only one diastereomer out of four possibilities by creating two new stereocenters. nih.gov

Reaction Mechanisms and Advanced Reactivity Studies of Bis Phenylmethoxy Silyl Acetate

Mechanistic Investigations of Silyl (B83357) Acetate (B1210297) Transformations

Silyl acetates, including bis(phenylmethoxy)silyl acetate, are versatile intermediates whose reactions are characterized by the dual reactivity of the silyl ester functionality. Mechanistic studies on analogous compounds provide a framework for understanding the transformations of this specific reagent.

A key feature of silyl esters is the presence of two electrophilic sites susceptible to nucleophilic attack: the silicon atom and the carbonyl carbon. The preferred site of attack is dictated by the nature of the nucleophile and, crucially, by the electronic and steric properties of the substituents on the silicon atom.

The silicon atom in this compound is bonded to three oxygen atoms (one from the acetate and two from the phenylmethoxy groups), making it highly electropositive and a hard electrophile. Strong, hard nucleophiles, such as organolithium reagents or hydride donors, tend to attack the silicon center (Path II). This results in the cleavage of the Si-O bond and displacement of the acetate.

Conversely, the carbonyl carbon is a softer electrophilic center. Softer nucleophiles, such as amines or alcohols under certain conditions, may favor attack at the carbonyl group (Path I), leading to acylation reactions similar to those of conventional esters. The phenylmethoxy groups [(C₆H₅CH₂O)-] exert a significant electron-withdrawing inductive effect, which enhances the electrophilicity of the silicon atom, making it a more likely target for nucleophiles. However, their steric bulk may partially shield the silicon center, potentially directing some nucleophiles towards the more accessible carbonyl carbon.

Attack SiteNucleophile TypeProbable Product(s)Influence of Phenylmethoxy Groups
Silicon Atom Hard Nucleophiles (e.g., R-Li, LiAlH₄)Displaced acetate, new silicon-nucleophile bondIncreased electrophilicity at Si enhances reactivity. Steric hindrance may slow the reaction rate compared to less bulky silyl groups.
Carbonyl Carbon Soft Nucleophiles (e.g., R₂NH, R'OH)Acylated nucleophile (e.g., amide, ester)Steric shielding at the silicon center can make the carbonyl carbon a more favorable site for bulky nucleophiles.

This table illustrates the general principles of nucleophilic attack on silyl esters, applied to this compound.

The acetate ion (CH₃COO⁻) is a moderately good leaving group, as it is the conjugate base of a weak acid (acetic acid, pKa ≈ 4.76). Its ability to depart is a critical factor in reactions involving nucleophilic substitution at the silicon center. In the context of this compound, the transformation is initiated by the attack of a nucleophile on the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate.

The stability of this intermediate and the subsequent expulsion of the acetate leaving group are influenced by the reaction conditions. In acid-catalyzed processes, protonation of the acetate's carbonyl oxygen can enhance its leaving group ability. In many transformations, the reaction is driven forward by the formation of a strong Si-O or Si-C bond with the incoming nucleophile, which is thermodynamically more favorable than the initial Si-O(acetate) bond.

Leaving GroupConjugate Acid pKaGeneral Leaving AbilityContext in Silyl Chemistry
Chloride (Cl⁻)~ -7ExcellentCommon in silylating agents (e.g., R₃SiCl), highly reactive.
Triflate (CF₃SO₃⁻)~ -14Excellent"Super" leaving group, used to generate highly reactive silylium (B1239981) cations.
Acetate (AcO⁻) ~ 4.76 Moderate Allows for controlled reactivity; less aggressive than silyl halides.
Alkoxide (RO⁻)~ 16-18PoorGenerally requires protonation or activation to serve as a leaving group.

This table provides a comparative overview of common leaving groups in organosilicon chemistry.

Silyl Group Participation and Stabilization in Reactive Intermediates

The silicon atom can profoundly influence the stability of reactive intermediates, such as carbocations, through powerful electronic effects that operate over several bonds. These stabilizing interactions are critical in controlling the pathways of complex rearrangements and reactions.

For a substrate containing a bis(phenylmethoxy)silyl group, the development of a positive charge at the γ-position could trigger this stabilizing effect, potentially directing reaction pathways and preventing alternative rearrangements. Computational studies on related systems have shown that this stabilization can be significant, influencing solvolysis rates and product distributions.

Hyperconjugation is a critical stabilizing interaction in organosilicon chemistry, most notably observed as the β-silyl effect. wikipedia.org This effect refers to the stabilization of a carbocation on a carbon atom adjacent (in the β-position) to the carbon bearing the silyl group. wikipedia.orgqub.ac.uk The stabilization arises from the donation of electron density from the high-energy C-Si σ-bonding orbital into the vacant p-orbital of the carbocationic center. adichemistry.com This σ-p overlap is most effective when the C-Si bond and the empty p-orbital are in an anti-periplanar arrangement. wikipedia.org The β-silyl effect is remarkably potent, with studies suggesting it can stabilize a carbocation by as much as 38 kcal/mol in the gas phase.

In a molecule containing a bis(phenylmethoxy)silyl moiety, this group would act as a powerful stabilizing director for any reaction proceeding through a β-carbocation. The electron-withdrawing nature of the phenylmethoxy groups would slightly diminish the electron-donating ability of the C-Si bond compared to a simple alkylsilyl group, but the fundamental stabilizing interaction would remain dominant. Conversely, the α-effect describes the destabilization of a carbocation on the carbon atom directly attached to silicon. wikipedia.org

EffectPosition of Cation Relative to SiOrbital InteractionConsequence
α-effect Geminal (Si-C⁺)Inductive/ElectronicDestabilization of the carbocation. wikipedia.org
β-effect Vicinal (Si-C-C⁺)σ(C-Si) → p(C⁺) HyperconjugationStrong stabilization of the carbocation. wikipedia.orgqub.ac.uk
γ-effect Si-C-C-C⁺Through-space σ(C-Si) → p(C⁺) overlapModerate stabilization of the carbocation.

This table summarizes the key electronic effects of a silyl group on adjacent or nearby carbocationic centers.

Catalytic Transformations Involving this compound

While specific catalytic applications of this compound are not widely documented, its structure suggests several potential uses based on the known reactivity of related silyl compounds. Silyl acetates can be precursors to highly reactive silyl cations (silylium ions) under the right conditions, which are potent Lewis acids for a variety of organic transformations.

For instance, in the presence of a strong Lewis acid or a non-nucleophilic acid, this compound could potentially eliminate acetate to form a transient [(BnO)₂SiAcO]⁻[Lewis Acid] complex or even a silylium-like species. Such species could catalyze reactions like Friedel-Crafts alkylations, aldol (B89426) reactions, or glycosylations. Furthermore, copper-catalyzed reactions involving silyl acetates have been developed for the formation of vinylallenes, suggesting that this compound could be a substrate or reagent in similar metal-catalyzed cross-coupling or addition reactions. nih.gov

Potential Catalytic RoleReaction TypePlausible Mechanism
Silylium Ion Precursor Friedel-Crafts, Aldol, Mukaiyama-type reactionsAbstraction of the acetate by a strong Lewis acid to generate a highly electrophilic silicon species that activates substrates.
Hydrosilylation Reagent Reduction of carbonyls, iminesIn situ conversion to a silyl hydride (BnO)₂Si(H)OAc which then participates in the reduction, often catalyzed by transition metals.
Substrate in Coupling C-C or C-X bond formationOxidative addition of a transition metal (e.g., Cu, Pd) into the Si-OAc bond, followed by reductive elimination.

This table outlines potential, mechanistically plausible catalytic applications for this compound based on analogous systems.

Lewis Acid Activation and Its Influence on Reactivity

Lewis acids play a pivotal role in activating organosilicon compounds. In the context of silyl acetates and related species, Lewis acids can facilitate a variety of transformations. For instance, the activation of weak Lewis acids like silicon tetrachloride (SiCl4) by a chiral Lewis basic phosphoramide (B1221513) can generate a chiral Lewis acid in situ. organic-chemistry.org This induced Lewis acid is capable of catalyzing aldol additions of silyl ketene (B1206846) acetals to aldehydes with high levels of regio-, diastereo-, and enantioselectivity. organic-chemistry.org The mechanism is believed to involve the formation of a highly electrophilic, phosphoramide-bound silyl cation that activates the aldehyde for nucleophilic attack. organic-chemistry.org

Similarly, bis(perfluorocatecholato)silane exhibits potent Lewis acidity and can catalyze the hydrosilylation of aldehydes. osti.gov Mechanistic studies suggest a carbonyl activation pathway where hydride transfer occurs before the formation of the silicon-oxygen bond. osti.gov The development of highly Lewis acidic silanes, such as those with per(trifluoromethyl)catecholato ligands, has expanded the catalytic scope of neutral silanes to include deoxygenation reactions of various carbonyl compounds and phosphine (B1218219) oxides. nih.gov

Silylium Ion-Catalyzed Reactions

Silylium ions, the silicon analogues of carbocations, are highly reactive species that can catalyze a range of organic transformations. The generation of silylium ions can be achieved through the interaction of a precursor with a strong acid. For example, catalytic amounts of bistriflimide can trigger the coupling reactions of benzyl (B1604629) acetates with trimethyl(alkynyl)silanes and trimethyl(alkoxy)silanes. d-nb.info This process is thought to proceed through the release of a reactive trimethylsilylium ion, which acts as the ultimate catalytic species for carbon-carbon and carbon-oxygen bond formation. d-nb.info

A metal-free strategy for the α-arylation of carboxylic acids, amides, and esters employs arenes and is catalyzed by a Lewis acid, facilitating a reductive Friedel–Crafts type reaction with the aid of a silane (B1218182) reductant. chemrxiv.org This method highlights the utility of silylium ion catalysis in forming new carbon-carbon bonds under mild conditions. chemrxiv.org Furthermore, organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers has been achieved using imidodiphosphorimidate (IDPi) catalysts, which proceed via a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction. acs.org The proposed catalytic cycle involves the formation of a silylium-based ion pair as a key intermediate. acs.org

Dirhodium(II)-Catalyzed Pathways

Dirhodium(II) complexes are effective catalysts for a variety of reactions involving organosilicon compounds. These paddlewheel-structured compounds can catalyze the decomposition of diazocarbonyl compounds, leading to transformations like carbon-hydrogen insertion and ylide formation. nih.gov Specifically, dirhodium(II) complexes with bridging phosphine and acetate ligands have demonstrated high reactivity and selectivity in the dehydrosilylation of olefins. rsc.org

DFT calculations have been employed to understand the detailed catalytic mechanism of these reactions. rsc.org The catalytic cycle is proposed to involve four main steps:

Rh–H bond activation in the dirhodium catalyst. rsc.org

Si–H bond activation in the alkoxysilane. rsc.org

Alkylene insertion into the Rh–Si bond. rsc.org

β-H elimination or σ-metathesis reaction. rsc.org

The alkylene insertion step is identified as the rate-determining step, and the stereoselectivity of the reaction is governed by steric effects and orbital interactions in the β-H elimination process. rsc.org The chemoselectivity is influenced by the presence of an axial ligand on the dirhodium catalyst. rsc.org Furthermore, dirhodium(II) carboxamidates have been shown to be effective Lewis acid catalysts in reactions such as the hetero-Diels-Alder reaction. nih.gov

Radical Chemistry and Electron Transfer Processes with Organosilicon Acetates

The involvement of radical intermediates and single electron transfer processes opens up another dimension of reactivity for organosilicon acetates and related compounds.

Generation and Trapping of Silyl Radicals

Silyl radicals can be generated from various precursors, including hydrosilanes and silylboronates. chinesechemsoc.orgrsc.org Visible-light-promoted hydrogen atom transfer (HAT) reactions of hydrosilanes provide a metal-free method for generating silyl radicals under ambient conditions. chinesechemsoc.orgchinesechemsoc.org These silyl radicals can then be trapped by various reagents. For example, the reaction of silyl radicals with carbon monoxide can generate silyl acyl radicals, which are precursors to acylsilanes. chinesechemsoc.orgchinesechemsoc.org

Silylboranes have also emerged as a source of silyl radicals. nih.gov Photochemical methods, such as UV irradiation, can induce the homolytic photolysis of the Si-B bond in organosilylboronates to generate silyl radicals. rsc.org These radicals can participate in reactions like the hydrosilylation of alkenes. rsc.org Electrochemical methods also provide a viable route for generating silyl radicals from silylboronates. rsc.org

Single Electron Transfer (SET) Reactions

Single electron transfer (SET) is a fundamental process in photoredox catalysis that leads to the formation of radical species. sigmaaldrich.com In a typical SET mechanism, a nucleophile transfers a single electron to a substrate, forming a radical anion. youtube.com This process is often initiated by a photocatalyst. researchgate.net

SET reactions involving organosilicon compounds can lead to a variety of transformations. For instance, the photocatalyzed SET oxidation of ynamides in the presence of pyridine (B92270) N-oxide results in the formation of α-(2-pyridinyl) benzyl amides. researchgate.net The pyridine N-oxide in this reaction serves multiple purposes, including enabling the SET process and acting as an oxygen transfer agent. researchgate.net The spontaneity of a SET mechanism can often be predicted from the Gibbs energy of the photoinduced electron transfer. sigmaaldrich.com

Cyclization Reactions and Rearrangements of Bis-Silyl Acetates and Ethers

Cyclization and rearrangement reactions of bis-silyl compounds are powerful tools for the synthesis of cyclic and rearranged structures.

Bis-silyl enol ethers, which are electroneutral equivalents of 1,3-dicarbonyl dianions, undergo Lewis acid-catalyzed cyclization reactions with various electrophiles. researchgate.net These reactions can be used to synthesize a range of carbo- and heterocyclic compounds. For example, domino reactions of bis-silyl enol ethers with in situ generated 4-(silyloxy)benzopyrylium triflates lead to the efficient synthesis of various cyclic structures. uni-rostock.de

Rearrangements can also occur during radical cyclizations involving silyl ethers. The product distribution can be dependent on the concentration of the hydrogen-atom transfer reagent, such as Bu3SnH. libretexts.org At low concentrations, a less stable, initially formed radical may have sufficient time to rearrange to a more stable radical before hydrogen-atom abstraction occurs. libretexts.org

The tricyclization of silylacetylenes to form aromatic rings is a known process, and various catalysts, including rhodium complexes, have been employed for this purpose. gelest.com The regioselectivity of these cyclotrimerization reactions can be influenced by the nature of the silyl group and other substituents on the acetylene. gelest.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular framework of bis(phenylmethoxy)silyl acetate (B1210297) in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of bis(phenylmethoxy)silyl acetate would be expected to show distinct signals for the protons of the phenylmethoxy and acetate groups. The methylene (B1212753) protons (Si-O-CH₂-Ph) of the two benzyloxy groups would likely appear as a singlet, integrating to four protons. The aromatic protons of the two phenyl rings would produce a more complex multiplet pattern in the aromatic region of thespectrum, integrating to ten protons. The methyl protons of the acetate group (O-C(O)-CH₃) would be expected to appear as a sharp singlet, integrating to three protons, in a region typical for acetyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the structure. It would be expected to show distinct resonances for the carbonyl carbon of the acetate group, the methyl carbon of the acetate group, the methylene carbons of the benzyloxy groups, and the various carbons of the phenyl rings (ipso, ortho, meta, and para). The chemical shifts of these carbons provide insight into their electronic environments.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Acetate (CH₃)~2.1~21
Acetate (C=O)-~170
Methylene (CH₂)~4.8~65
Phenyl (Aromatic)~7.3-7.5~127-137

Note: The table above presents predicted chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural components through analysis of its fragmentation patterns. Under chemical ionization conditions with isobutane (B21531) as the reactant gas, bis(benzyloxy)silanes have been observed to exhibit unusual fragmentation, often forming an [M-1]⁺ ion instead of the expected [M+1]⁺ ion. uzh.ch This is thought to occur via an intramolecular hydride transfer. uzh.ch

The fragmentation of this compound would likely involve the cleavage of the silicon-oxygen bonds and the ester linkage. Key fragmentation pathways could include the loss of the acetate group, the loss of a benzyloxy group, or the formation of the tropylium (B1234903) ion (C₇H₇⁺) from the benzyl (B1604629) moiety.

Expected Key Fragments in the Mass Spectrum:

m/z Value Possible Fragment Identity Fragmentation Pathway
257[M - CH₃CO]⁺Loss of the acetyl group
213[M - C₇H₇O]⁺Loss of a benzyloxy radical
181[M - C₇H₇O - CH₃OH]⁺Subsequent loss from a fragment
91[C₇H₇]⁺Tropylium ion
43[CH₃CO]⁺Acetyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by absorptions corresponding to the C=O, C-O, Si-O, and aromatic C-H bonds.

The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the acetate group. The Si-O-C stretching vibrations would also give rise to strong bands. The aromatic rings would be identified by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Acetate)Stretching~1725
C-O (Acetate)Stretching~1240
Si-O-CAsymmetric Stretching~1090
Aromatic C-HStretching~3030-3090
Aromatic C=CStretching~1600, 1500

X-ray Crystallography for Definitive Solid-State Structural Determination

A single-crystal X-ray diffraction study would reveal the geometry around the central silicon atom, which is expected to be tetrahedral. It would also provide detailed information on the orientation of the two phenylmethoxy groups and the acetate group relative to each other. This information is crucial for understanding steric effects and intermolecular interactions in the solid state. As of now, the crystal structure of this compound has not been reported in the crystallographic literature.

Computational Chemistry and Theoretical Investigations of Bis Phenylmethoxy Silyl Acetate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For bis(phenylmethoxy)silyl acetate (B1210297), these methods can reveal key details about its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are well-suited for determining the ground-state properties of medium to large-sized molecules like bis(phenylmethoxy)silyl acetate.

By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the optimized geometry of the molecule can be predicted with high accuracy. nih.gov These calculations would likely reveal a tetrahedral arrangement around the central silicon atom, with the phenylmethoxy and acetate groups adopting specific conformations to minimize steric hindrance. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP, for instance, would highlight the electron-rich regions, such as the oxygen atoms of the acetate and phenylmethoxy groups, and the electron-deficient regions, primarily around the silicon atom, which are indicative of the molecule's reactive sites. nih.gov

Furthermore, DFT can be used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms, while the LUMO would likely be centered on the silicon atom and the carbonyl group of the acetate. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. nih.gov

A hypothetical table of DFT-calculated properties for this compound, based on trends observed for similar compounds, is presented below.

PropertyCalculated Value
Si-O (benzyloxy) bond length1.65 Å
Si-O (acetate) bond length1.70 Å
O-Si-O bond angle109.5°
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV

Ab Initio Methods for Energetic and Geometrical Characterization

For even higher accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation.

Ab initio calculations can be used to refine the geometrical parameters obtained from DFT and to calculate highly accurate total and relative energies. ias.ac.in For instance, the relative stability of different conformers of this compound, arising from the rotation of the phenylmethoxy and acetate groups, can be precisely determined. ias.ac.in This information is crucial for understanding the molecule's conformational landscape and how it might influence its reactivity.

Investigation of Reaction Pathways and Transition State Geometries

A significant advantage of computational chemistry is its ability to map out the entire energy landscape of a chemical reaction, including the structures of short-lived intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

Computational Elucidation of Mechanistic Pathways for Silyl (B83357) Acetate Reactivity

The reactivity of silyl acetates can be explored through various reaction pathways. For instance, the hydrolysis of the acetate group is a fundamental reaction. Computational studies can model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate or transition state, and the subsequent departure of acetic acid.

Another important reaction class is the silyl group transfer. For example, in a cobalt-catalyzed C-O silylation, theoretical methods can elucidate the role of the catalyst in activating the silyl acetate and facilitating the transfer of the silyl group to an alcohol. nih.gov The mechanism would likely involve oxidative addition of the silyl acetate to the cobalt center, followed by transmetalation and reductive elimination. nih.gov

The Brook rearrangement, a well-known intramolecular migration of a silyl group, is also a potential reaction pathway, especially under basic conditions. wikipedia.orggelest.com Computational studies can model the deprotonation of a carbon atom adjacent to the silicon, followed by the formation of a pentacoordinate siliconate intermediate and subsequent migration of the silyl group to an oxygen atom. The transition state for this process would involve a three-membered ring-like structure. wikipedia.org

Prediction of Reaction Energetics and Kinetics

For the hydrolysis of this compound, computational methods can predict the activation barrier for the nucleophilic attack of water on the silicon center. Similarly, for catalyzed reactions, the energy profile of the entire catalytic cycle can be mapped out to identify the rate-determining step. acs.org

A hypothetical table of calculated energetic data for a reaction involving this compound is provided below.

Reaction StepRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.1
Products-20.5

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, taking into account its interactions with its environment.

MD simulations can be used to explore the conformational space of this compound in detail. By simulating the molecule's motion over nanoseconds or longer, the relative populations of different conformers and the energy barriers between them can be determined. This is particularly important for a flexible molecule like this compound, where the orientation of the phenylmethoxy groups can significantly affect its properties and reactivity. tandfonline.com

Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and dynamics. acs.org The explicit inclusion of solvent molecules in the simulation allows for the investigation of solvation shells, hydrogen bonding interactions, and the influence of the solvent on the conformational equilibrium. For example, in a polar solvent, the more polar conformers of this compound would be stabilized, which could have a significant impact on its reactivity. researchgate.net Reactive molecular dynamics simulations could even be used to model the initial stages of reactions, such as the approach of a reactant molecule in solution. acs.org

Theoretical Analysis of Stereochemical Outcomes in Organosilicon Transformations

The stereochemical outcome of chemical reactions at a silicon center is a critical aspect of organosilicon chemistry, with significant implications for the synthesis of complex molecules and materials. Computational chemistry and theoretical investigations provide powerful tools to elucidate the mechanisms and predict the stereoselectivity of these transformations. While direct computational studies on this compound are not extensively available in the reviewed literature, the stereochemical course of reactions involving this compound can be understood by analogy to well-studied model systems and general principles of organosilicon reaction mechanisms.

The primary pathway for nucleophilic substitution at a tetracoordinate silicon atom, such as the one in this compound, is the bimolecular nucleophilic substitution (S(_N)2) mechanism. Unlike the analogous reaction at a carbon center (S(_N)2@C), which proceeds through a single transition state with inversion of configuration, the S(_N)2 reaction at silicon (S(_N)2@Si) is often characterized by the formation of a stable or transient pentacoordinate intermediate. nih.govscispace.com This fundamental difference has profound consequences for the stereochemical outcome.

Theoretical studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in mapping the potential energy surfaces of S(_N)2@Si reactions. nih.govscispace.comvu.nl These studies reveal that the reaction can proceed with either retention or inversion of stereochemistry at the silicon center, depending on the nature of the nucleophile, the leaving group, and the other substituents on the silicon atom.

For a generic S(_N)2@Si reaction, the nucleophile can attack the silicon atom from a position opposite to the leaving group (axial attack), leading to a trigonal bipyramidal intermediate. The subsequent departure of the leaving group from an axial position results in inversion of configuration. Alternatively, the nucleophile can approach from the same side as the leaving group (equatorial attack), which, after a pseudorotation of the pentacoordinate intermediate and axial departure of the leaving group, can lead to retention of configuration.

The presence of the two phenylmethoxy groups and the acetate group in this compound would significantly influence the energy landscape of these pathways. The bulky and electron-withdrawing nature of the phenylmethoxy groups can affect the stability of the pentacoordinate intermediate and the barriers to its formation and pseudorotation. The acetate group, as a potential leaving group, also plays a crucial role in determining the preferred reaction pathway and thus the stereochemical outcome.

Benchmark computational studies on simpler systems, such as the reaction of a chloride anion with chlorosilane, provide insight into the energetics of S(_N)2@Si reactions. These studies help in understanding the fundamental principles that would govern the behavior of more complex molecules like this compound.

Table 1: Calculated Relative Energies for Stationary Points in the S(_N)2@Si Reaction of Cl with SiH(_3)Cl

Stationary PointDescriptionRelative Energy (kcal/mol)
Reactant Complex[Cl(\cdots)SiH(_3)Cl]-
Transition State[Cl-SiH(_3)-Cl]-27.10 nih.gov

This data is based on high-level ab initio calculations (CCSD(T)/aug-cc-pVQZ) for a model system and illustrates the significant stability of the pentacoordinate intermediate in S(_N)2@Si reactions.

The theoretical analysis of stereochemical outcomes also extends to other types of organosilicon transformations, such as hydrosilylation and reactions involving silyl enol ethers. researchgate.net In these cases, computational models can predict the facial selectivity of the addition to double bonds or the stereochemistry of the resulting silicon-containing products. The stereoelectronic effects of the phenylmethoxy and acetate substituents would be key factors in these predictions.

In the context of this compound, a detailed theoretical study would involve calculating the transition state energies for both the inversion and retention pathways for a given nucleophilic substitution reaction. The relative heights of these energy barriers would determine the predicted stereochemical outcome. Such calculations would need to consider the conformational flexibility of the phenylmethoxy groups and their influence on the accessibility of the silicon center to the incoming nucleophile.

While specific research on this compound is limited, the established principles of computational organosilicon chemistry provide a robust framework for predicting and understanding its reactivity and stereochemical behavior.

Applications of Bis Phenylmethoxy Silyl Acetate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Organic Transformations

The reactivity of the silicon-acetate and silicon-benzyloxy bonds in bis(phenylmethoxy)silyl acetate (B1210297) positions it as a potentially versatile intermediate for a range of organic transformations. The presence of two benzyloxy groups and an acetate group attached to a central silicon atom allows for sequential and controlled reactions.

While direct evidence for the use of bis(phenylmethoxy)silyl acetate in selective carbon-carbon bond formations is not extensively documented, the chemistry of related silyl (B83357) compounds, such as silyl enol ethers and organosilanes, provides a strong basis for its potential applications. For instance, unsymmetrical silyl bis-enol ethers have been effectively used to synthesize quaternary carbon centers through oxidative carbon-carbon bond formation. nih.gov This suggests that this compound could be modified to generate related reactive intermediates for controlled cross-coupling reactions. nih.gov

The general field of silicon-based cross-coupling reactions, often referred to as Hiyama coupling, demonstrates the utility of organosilanes in forming carbon-carbon bonds. gelest.comgelest.com These reactions typically involve the palladium-catalyzed coupling of an organosilane with an organic halide. The reactivity of the organosilane can be tuned by the substituents on the silicon atom. In this context, the phenylmethoxy groups of this compound could influence the reactivity and selectivity of such transformations.

Furthermore, silylium (B1239981) ion catalysis has been shown to trigger coupling reactions between benzyl (B1604629) acetates and trimethyl(alkynyl)silanes, leading to the formation of propargyl arenes. uniovi.es This indicates a potential pathway where silyl acetates can participate in carbon-carbon bond-forming reactions under acidic conditions.

The silicon-oxygen bonds in this compound are susceptible to cleavage, making it a potential reagent for the introduction of benzyloxy or acetate functionalities onto other molecules. Silyl ethers are widely used as protecting groups for alcohols, and silyl acetates can act as acetylating agents.

Recent studies have shown that silyl ethers can be used as coupling partners in copper-catalyzed three-component aminoetherification of alkenes, facilitating the crucial C-O bond formation step. acs.org This highlights the potential of the bis(phenylmethoxy)silyl moiety to act as a source of benzyloxy groups in multicomponent reactions. The reaction mechanism is believed to involve the formation of an alkoxy-bound copper intermediate, which then transfers the alkoxy group. acs.org

Additionally, silylium-catalyzed etherification reactions of benzylic acetates with trimethyl(alkoxy)silanes have been developed to synthesize benzyl alkyl ethers. uniovi.es This suggests that this compound could potentially serve as both the acetate leaving group activator and a source of benzyloxy nucleophiles under appropriate catalytic conditions.

Contribution to the Synthesis of Chiral Silicon-Containing Compounds

The synthesis of enantiopure organosilanes is a growing area of interest due to their applications in materials science and medicinal chemistry. acs.orgnih.gov While direct asymmetric transformations using this compound are not reported, the synthesis of chiral silicon compounds often relies on the desymmetrization of prochiral silanes.

An organocatalytic enantioselective method for synthesizing tertiary silyl ethers with central chirality on the silicon atom has been developed. acs.orgnih.govnih.gov This method involves a desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols. acs.orgnih.govnih.gov This principle of desymmetrization could potentially be applied to prochiral bis(alkoxy)silanes like this compound. By selectively replacing one of the phenylmethoxy groups with another substituent in the presence of a chiral catalyst, it might be possible to generate a chiral silicon center.

The development of chiral ligands and catalysts for Rh-catalyzed C-H functionalization of benzyl silyl ethers has also been explored to create stereogenic centers. thieme-connect.com This demonstrates the ongoing efforts to control stereochemistry in reactions involving silyl ethers, a class of compounds to which this compound is closely related.

Utilization in the Construction of Complex Organic Architectures

The construction of complex organic molecules often requires reagents that allow for the controlled and sequential introduction of functional groups. The differential reactivity of the acetate and benzyloxy groups on this compound could, in principle, be exploited for the stepwise assembly of complex structures.

For example, in the synthesis of polyfunctional aromatic compounds, bulky silyl groups have been used to direct the regioselective metalation and subsequent functionalization. researchgate.net While not a direct application of this compound, this illustrates the strategic use of silyl groups in controlling reactivity during the synthesis of complex targets.

The synthesis of macrocyclic compounds, such as 1-benzyl-1,4,7,10-tetraazacyclododecane, involves multi-step sequences where protecting groups and activating groups are crucial for achieving the desired structure. researchgate.net A reagent like this compound could potentially serve a dual role in such syntheses, although specific examples are yet to be reported.

Exploration as a Ligand Precursor or Reagent in Catalysis

The phenylmethoxy groups in this compound offer potential for this molecule to act as a precursor to silyl ligands for transition metal catalysis. The development of new ligands is crucial for advancing catalytic methodologies.

For instance, monoanionic bidentate silyl ligands have been shown to form active transition metal complexes for various catalytic processes, including hydrosilylation and hydrogenation. csic.es While this compound itself is not a chelating ligand, it could be chemically modified to incorporate a second coordinating atom, thereby forming a bidentate silyl ligand precursor.

Furthermore, the role of additives in catalysis is a significant area of research. In some palladium-catalyzed C-H functionalization reactions, the mono-oxidation of a bis-phosphine ligand was found to be critical for the formation of the active catalyst. nih.gov It is conceivable that under certain catalytic conditions, a reagent like this compound could play a role in catalyst activation or stabilization, although this remains a speculative area of investigation. The development of cis-chelated bis-N-heterocyclic carbene-palladium(II) complexes and bis(oxazolinyl)phenyl-ligated rare-earth-metal complexes highlights the continuous search for novel ligand scaffolds to improve catalytic activity and selectivity. researchgate.netnih.govarkat-usa.org

Q & A

Q. What are the established synthetic routes for preparing Bis(phenylmethoxy)silyl acetate, and what reaction conditions optimize yield and purity?

this compound is synthesized via sequential silylation and acetylation. First, a silanol precursor reacts with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce phenylmethoxy groups. Subsequent acetylation employs acetic anhydride in pyridine to replace hydroxyl groups with acetate moieties. Purification via silica gel chromatography under inert atmospheres maximizes yield (>75%) and purity (>95%). Critical parameters include stoichiometric control of benzyl bromide and anhydride, as well as moisture-free conditions to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Structural confirmation relies on ¹H and ¹³C NMR spectroscopy to resolve benzyloxy (δ 7.3–7.5 ppm) and acetate (δ 2.0–2.2 ppm) signals. Mass spectrometry (MS) validates molecular weight (e.g., [M+Na]⁺ peak at m/z 385). FTIR identifies ester C=O stretches (~1740 cm⁻¹) and Si-O bonds (~1050 cm⁻¹). Purity is assessed via HPLC (C18 column, UV detection at 254 nm), with retention times compared to synthetic standards. Elemental analysis ensures stoichiometric consistency .

Q. How does this compound react with nucleophiles such as alcohols or amines in substitution reactions?

The compound undergoes nucleophilic substitution at the silicon center. Alcohols replace acetate groups under mild acid catalysis (e.g., HCl in THF), forming silyl ethers. Amines require basic conditions (e.g., Et₃N in DCM) to deprotonate and attack the electrophilic silicon. Kinetic studies show primary alcohols react faster than secondary alcohols (rate ratio ~3:1). Competing hydrolysis is mitigated by anhydrous solvents and controlled pH .

Advanced Questions

Q. What factors govern the regioselectivity of silyl/acetate exchange in this compound during glycosylation reactions?

Regioselectivity is dictated by steric and electronic effects. Bulky phenylmethoxy groups hinder nucleophilic attack at adjacent positions, favoring substitution at less sterically encumbered sites. Protodesilylation mechanisms begin with protonation of the silyl ether oxygen; acetate groups reduce oxygen basicity, slowing reaction rates. Density Functional Theory (DFT) models predict preferential substitution at positions distal to phenylmethoxy groups, validated by kinetic isotope effect studies .

Q. How does the stability of this compound vary under acidic versus basic conditions, and what mechanisms drive degradation?

  • Acidic conditions : Protodesilylation dominates via protonation of the silyl ether oxygen, cleaving Si-O bonds and releasing benzyl alcohol (confirmed by GC-MS).
  • Basic conditions : Hydrolysis generates silanol intermediates, which condense into polysiloxanes (³¹Si NMR detection). Stabilizers like Et₃N (1–5 mol%) reduce base-induced degradation. Degradation kinetics follow first-order models, with half-lives of 2 hours (pH 12) vs. 24 hours (pH 2) .

Q. In multi-step organic syntheses, how does this compound compare to other silyl protectors (e.g., TBDMS) in terms of orthogonal deprotection strategies?

this compound offers orthogonal deprotection relative to TBDMS groups. It is selectively cleaved under mild acid (e.g., AcOH/H₂O) without affecting TBDMS (removed by TBAF). Compatibility studies in oligonucleotide synthesis show >90% retention of TBDMS-protected sites after silyl deprotection. This orthogonality enables sequential functionalization in complex targets like glycopeptides .

Q. What role does this compound play in asymmetric organocatalytic reactions, particularly in stereoselective C–C bond formation?

The compound serves as a chiral silylating agent in aldol and Michael reactions. Its bulky phenylmethoxy groups enforce facial selectivity in enolate intermediates, achieving enantiomeric excess (ee) >90%. Mechanistic studies reveal coordination with Ti(OiPr)₄ to form a chiral Lewis acid complex, as evidenced by X-ray crystallography. Applications include synthesizing β-hydroxy esters with >95% diastereomeric ratio (dr) .

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